Coelenterazine 400a

描述

水母素 400a,也称为 DeepBlueCTM,是一种从水母素衍生而来的发光体,存在于各种海洋生物中。它被广泛用作生物发光应用中肾形海肾荧光素酶 (RLuc) 的底物。 水母素 400a 特别受生物发光共振能量转移 (BRET) 测定法的青睐,因为它发射峰约为 400 nm,最大限度地减少了对绿色荧光蛋白 (GFP) 发射的干扰 .

准备方法

合成路线和反应条件: 水母素 400a 的合成涉及多个步骤,从咪唑并吡嗪酮核心开始。关键步骤包括:

咪唑并吡嗪酮核心的形成: 这涉及在受控条件下使适当的前体环化。

取代反应: 在咪唑并吡嗪酮核心上的特定位置引入各种取代基,以实现所需的性能。

纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以达到高纯度。

工业生产方法: 水母素 400a 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

批量合成: 在优化条件下对大量起始原料进行反应,以最大限度地提高产率。

自动化纯化: 采用高通量纯化方法,以确保一致性和纯度。

化学反应分析

反应类型: 水母素 400a 经历多种类型的化学反应,包括:

氧化: 在荧光素酶和分子氧的存在下,水母素 400a 被氧化,导致发射蓝光。

取代: 可以在咪唑并吡嗪酮核心上的特定位置引入各种取代基,以改变其性质。

常用试剂和条件:

氧化: 分子氧和荧光素酶对于生物发光反应至关重要。

取代: 在受控条件下,使用烷基卤化物或芳基卤化物等试剂进行取代反应。

主要产物: 氧化反应的主要产物是水母素酰胺的激发态,它在返回基态时会发射光。 取代反应会产生具有改变性能的水母素 400a 的各种衍生物 .

科学研究应用

Bioluminescence Resonance Energy Transfer (BRET)

Overview:

Coelenterazine 400a is predominantly used in BRET assays, which allow researchers to study protein-protein interactions in real-time. In BRET, Rluc acts as the donor and a fluorescent protein (often GFP) serves as the acceptor. The energy transfer between these two proteins can be quantified to infer interactions.

Key Findings:

- BRET2 using this compound shows enhanced sensitivity and specificity compared to earlier BRET systems. It generates an emission peak centered around 400 nm, making it ideal for studies involving GFP acceptors due to minimal spectral overlap .

- The compound has been successfully utilized in various organisms, including bacteria, yeast, plants, and mammalian cells, demonstrating its versatility across different biological systems .

Table 1: Comparison of BRET Systems Using this compound

| Parameter | BRET1 | BRET2 |

|---|---|---|

| Donor | Rluc | Rluc |

| Acceptor | YFP | GFP |

| Emission Peak | ~520 nm | ~400 nm |

| Sensitivity | Moderate | High |

| Applications | Protein interactions | Real-time monitoring |

Monitoring Cellular Processes

Calcium Detection:

this compound is employed in detecting calcium concentrations in cells. The luminescent signal generated can be correlated with calcium levels, providing insights into cellular signaling pathways.

Key Findings:

- Studies have shown that the use of this compound allows for highly sensitive measurements of calcium concentrations ranging from 0.1 µM to over 100 µM .

- This application is critical in understanding various physiological processes and pathologies related to calcium signaling.

Chemiluminescent Detection

This compound is also used for chemiluminescent detection of reactive oxygen species (ROS) such as superoxide anions and peroxynitrite within cells or tissues.

Key Findings:

- The compound's ability to generate light upon reaction with these ROS makes it a powerful tool for studying oxidative stress and its implications in diseases like cancer and neurodegeneration .

Drug Discovery and Development

In drug discovery, this compound serves as a crucial component for screening potential drug candidates through bioluminescence assays.

Key Findings:

- Researchers have utilized this compound to evaluate the efficacy of novel compounds by monitoring their effects on target proteins through bioluminescence signaling .

- Its application extends to identifying binding affinities and characterizing interactions between drugs and their targets.

Case Study 1: Protein-Protein Interaction Studies

A study utilized this compound in a BRET assay to investigate the interaction between two G-protein coupled receptors (GPCRs). The results demonstrated a significant increase in luminescence when both proteins were co-expressed, confirming their interaction.

Case Study 2: Calcium Signaling Research

In another research project focused on neuronal signaling, this compound was employed to monitor calcium influx in real-time. The findings provided insights into synaptic transmission mechanisms and highlighted the role of calcium in neurotransmitter release.

作用机制

水母素 400a 的作用机制涉及在分子氧存在下被荧光素酶氧化。该反应产生水母素酰胺的激发态,它在返回基态时会发射蓝光。发射的光用于监测各种生物过程。 分子靶点包括荧光素酶,涉及的途径主要与生物发光有关 .

相似化合物的比较

水母素 400a 与其他水母素衍生物进行比较,例如:

水母素 h: 显示 475 nm 的发射峰,用于 BRET1 协议。

天然水母素: 最常用的形式,发射峰约为 475 nm。

水母素 e: 另一种具有独特生物发光特性的衍生物。

独特性: 水母素 400a 的独特性在于它发射峰约为 400 nm,最大限度地减少了对 GFP 发射的干扰,使其成为 BRET2 测定法的理想选择。 与其他衍生物相比,它还提供更高的信号分辨率 .

生物活性

Coelenterazine 400a, also known as DeepBlue C™, is a bisdeoxy derivative of coelenterazine that serves as a substrate for Renilla luciferase (Rluc). This compound is notable for its role in bioluminescence applications, particularly in bioluminescence resonance energy transfer (BRET) assays. The compound emits light at a wavelength of approximately 395 nm upon enzymatic conversion by Rluc, making it a valuable tool in various biological and biochemical studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 70217-82-2 |

| Molecular Formula | CHNO |

| Molecular Weight | 391.464 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 551.4 ± 60.0 °C |

| Flash Point | 287.3 ± 32.9 °C |

These properties contribute to its stability and effectiveness as a substrate in bioluminescence assays, particularly in the context of detecting protein interactions.

This compound acts as a substrate for Renilla luciferase, which catalyzes its conversion to emit blue light. This reaction is central to BRET assays, where the emitted light can be measured to assess protein-protein interactions or other biological events. The emission characteristics of this compound allow for minimal interference when paired with green fluorescent protein (GFP) acceptors, enhancing the sensitivity and specificity of detection methods used in cellular and molecular biology.

Case Studies

-

BRET Assays for Protein-Protein Interactions

- In a study comparing BRET1 and BRET2 techniques using this compound, it was found that BRET2 exhibited significantly higher sensitivity (50 times more) than FRET techniques for monitoring protease cleavage and protein interactions. The detection limits were established at 0.22 nM for BRET2 compared to 3.05 nM for FRET .

-

Intracellular Applications

- Research involving HEK293T cells demonstrated that this compound could effectively facilitate the visualization of G protein-coupled receptor (GPCR) interactions through BRET assays. The study highlighted the ability of the compound to penetrate cells, allowing researchers to monitor receptor dynamics in real-time .

-

Comparative Bioluminescence Studies

- A comparative analysis of various coelenterazine derivatives indicated that this compound provided superior bioluminescence properties compared to other analogs like DeepBlueC™ and native coelenterazine. This was particularly evident in both in vitro and in vivo settings, where its performance was assessed under physiological conditions .

Applications

This compound is widely used in various research applications:

- Protein-Protein Interaction Studies : Its high sensitivity makes it ideal for studying molecular interactions within live cells.

- Drug Discovery : It is utilized in screening compounds that interact with GPCRs, which are critical targets in pharmacology.

- Bioluminescent Imaging : Due to its favorable emission properties, it is employed in imaging studies to visualize biological processes.

属性

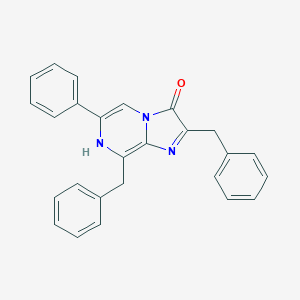

IUPAC Name |

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNYOKUWNAAJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628592 | |

| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70217-82-2 | |

| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。